1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea
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Description
The compound “1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea” is a complex organic molecule that contains several interesting functional groups. It has a urea group (-NH-CO-NH-), which is a common motif in medicinal chemistry due to its ability to form hydrogen bonds. The molecule also contains a chlorophenyl group, a furan ring, and a thiophene ring. These aromatic systems can participate in π-π interactions and may contribute to the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an isocyanate to form the urea group . The chlorophenyl, furan, and thiophene groups would likely be introduced in earlier steps, possibly through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. These rings could potentially stack with each other through π-π interactions, affecting the compound’s shape and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the urea group could hydrolyze to form an amine and a carboxylic acid. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could increase its solubility in water, while the aromatic rings could increase its lipophilicity .Future Directions
Future research on this compound could involve studying its synthesis, physical and chemical properties, and potential biological activity. It could also be interesting to investigate how modifications to its structure (e.g., changing the substituents on the aromatic rings) affect these properties .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-13-4-1-2-5-14(13)19-16(20)18-9-12-8-11(10-22-12)15-6-3-7-21-15/h1-8,10H,9H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYNPRZSUXJYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CS2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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